

Analytical methods for the characterization of "2-Amino-N-phenylacetamid

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Compound of Interest

Compound Name: 2-Amino-N-phenylacetamide

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An Application Note for Drug Development Professionals

Comprehensive Analytical Characterization of 2-Amino-N-phenylacetamide

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of **2-Amino-N-phenylacetamide** ($C_8H_{10}N_2O$). As a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing, rigorous analytical control is imperative. This guide outlines field-proven protocols for identity, purity, and structural confirmation using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower researchers in adapting these methods for their specific applications.

Introduction and Physicochemical Profile

2-Amino-N-phenylacetamide, also known as N-phenylglycinamide, is an organic compound featuring a primary amine and an amide functional group. Its structure makes it a versatile building block in the synthesis of various heterocyclic compounds and a potential process-related impurity or degradant in pharmaceutical ingredients (APIs). Therefore, validated and robust analytical methods are critical for quality control in drug development and manufacturing.

The primary objective of this guide is to provide a suite of orthogonal analytical techniques to ensure the unambiguous identification and purity assessment of this molecule.

Table 1: Physicochemical Properties of **2-Amino-N-phenylacetamide**

Property	Value	Source
IUPAC Name	2-amino-N-phenylacetamide	
Molecular Formula	$C_8H_{10}N_2O$	
Molecular Weight	150.18 g/mol	[1]
CAS Number	555-48-6	[2]
Appearance	Solid (typical)	
SMILES	<chem>O=C(CN)NC1=CC=CC=C1</chem>	
InChI Key	QRKJNCRCYBKANP-UHFFFAOYSA-N	

Chromatographic Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of chemical compounds by separating the main component from any impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-Phase HPLC (RP-HPLC) is the premier technique for purity analysis of moderately polar compounds like **2-Amino-N-phenylacetamide**. The phenyl group provides sufficient hydrophobicity for retention on a C18 stationary phase, while the amino and amide groups ensure adequate solubility in common aqueous-organic mobile phases. UV detection is highly effective due to the strong chromophore of the benzene ring. The

method is ideal for quantifying the analyte and detecting potential impurities from synthesis or degradation. A similar approach has been shown to be for related N-phenylacetamide derivatives[3].

Experimental Protocol: RP-HPLC Purity Assay

- **Sample Preparation:** Accurately weigh and dissolve 10 mg of **2-Amino-N-phenylacetamide** in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
- **Instrumentation:** Utilize a standard HPLC system equipped with a UV-Vis detector.
- **Chromatographic Conditions:**
 - Inject 5 µL of the sample solution.
 - Run the analysis according to the parameters in Table 2.
- **Data Analysis:**
 - Integrate the peak area of all detected peaks.
 - Calculate the purity by area percent: $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$.
 - For quantitative analysis, use a calibration curve prepared from certified reference standards.

Table 2: Recommended HPLC Parameters

Parameter	Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Standard reverse-phase column providing good retention and resolution for aromatic compounds.
Mobile Phase A	0.1% Formic Acid in Water	For Mass-Spec compatibility and to ensure protonation of the primary amine for better peak shape.[3]
Mobile Phase B	0.1% Formic Acid in Acetonitrile (MeCN)	Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient	5% B to 95% B over 15 min	A gradient elution ensures that impurities with a wide range of polarities can be detected and eluted.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Detector	UV at 254 nm	The phenyl ring provides strong absorbance at this wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for the identification of volatile and thermally stable compounds. Due to the polarity and hydrogen bonding capacity of the primary amine and amide groups, direct analysis of **2-Amino-N-phenylacetamide** can result in poor peak shape and column adsorption. Derivatization is therefore highly recommended to increase volatility and thermal stability. Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy for amino compounds, replacing active hydrogens with less polar trimethylsilyl (TMS) groups.[4]

Experimental Protocol: GC-MS with Derivatization

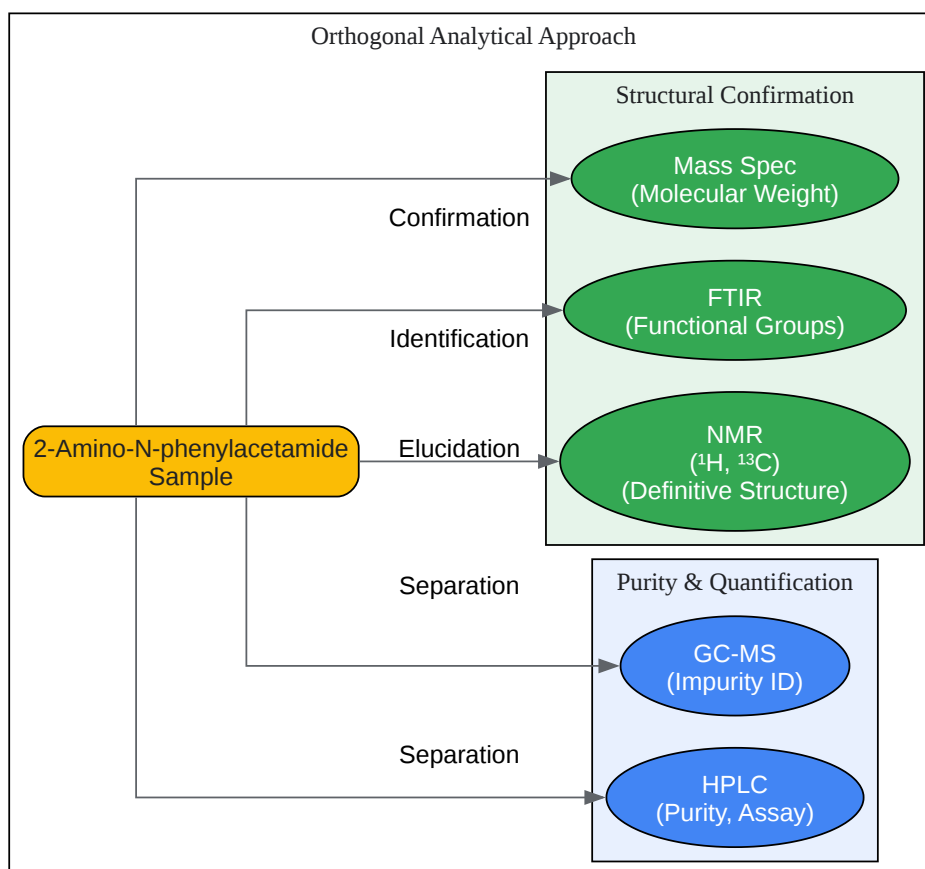
- Derivatization:
 - Place ~0.5 mg of the sample in a 2 mL GC vial.
 - Add 200 μ L of Acetonitrile and 100 μ L of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide.[4]
 - Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
- Instrumentation: Use a standard GC-MS system.
- Chromatographic & Spectrometric Conditions:
 - Inject 1 μ L of the derivatized sample in split mode (e.g., 20:1 split ratio).
 - Run the analysis according to the parameters in Table 3.
- Data Analysis:
 - Identify the peak corresponding to the derivatized analyte.
 - Compare the resulting mass spectrum with a reference library (e.g., NIST) for identity confirmation. The mass spectrum provides a molecular fingerprint for the compound.[5]

Table 3: Recommended GC-MS Parameters

Parameter	Condition	Rationale
GC Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m	A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice.
Carrier Gas	Helium at 1.2 mL/min (constant flow)	Inert carrier gas providing good chromatographic efficiency.
Inlet Temp.	250 °C	Ensures rapid volatilization of the derivatized sample.
Oven Program	100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min	A temperature ramp is essential for separating the analyte from solvent and any byproducts.
MS Source Temp.	230 °C	Standard temperature for an EI source.
Ionization Mode	Electron Ionization (EI) at 70 eV	Provides reproducible fragmentation patterns for library matching.
Mass Range	m/z 40-550	Covers the expected mass of the derivatized molecule and its fragments.

Structural Elucidation by Spectroscopic Methods

While chromatography assesses purity, spectroscopy provides definitive structural confirmation.



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Caption: Orthogonal workflow for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation. ^1H NMR provides information on the number and conformation of protons, while ^{13}C NMR confirms the carbon skeleton. For **2-Amino-N-phenylacetamide**, DMSO- d_6 is an excellent solvent choice as it prevents the exchange of the amine ($-\text{NH}_2$) and amide ($-\text{NH}-$) protons, allowing them to be observed as distinct signals. The expected chemical shifts are well-defined in the aromatic and aliphatic regions.^{[6][7]}

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO- d_6).
- **Acquisition:** Acquire ^1H and ^{13}C spectra on a 400 MHz (or higher) NMR spectrometer.
- **Data Analysis:** Process the spectra and assign the peaks based on their chemical shift, integration (for ^1H), and multiplicity.

Table 4: Predicted ^1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6)

Assignment	^1H NMR (ppm)	^{13}C NMR (ppm)	Rationale
Amide NH	~9.5-10.5 (singlet, 1H)	-	Amide protons are deshielded and appear far downfield.
Aromatic CH	~7.0-7.6 (multiplet, 5H)	~120-140	Protons and carbons of the phenyl ring.
Methylene CH_2	~3.5-4.0 (singlet, 2H)	~45-55	Methylene group adjacent to the amine and carbonyl.
Amine NH_2	~2.5-3.5 (broad singlet, 2H)	-	Primary amine protons, often broad due to exchange.
Carbonyl $\text{C}=\text{O}$	-	~170-175	Characteristic chemical shift for an amide carbonyl carbon.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum of **2-Aminophenylacetamide** will be dominated by characteristic vibrations of the amide and amine groups. The use of a KBr pellet is a standard method for analyzing solid samples.[1]

Experimental Protocol: FTIR using KBr Pellet

- Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, powdered Potassium Bromide (KBr).
- Pellet Formation: Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
- Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm^{-1} .

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm^{-1})	Functional Group	Vibration Type
3400-3200	N-H (Amine & Amide)	Stretching (often two bands for primary amine)
3100-3000	Aromatic C-H	Stretching
1680-1640	$\text{C}=\text{O}$ (Amide I)	Stretching
1600-1500	N-H (Amide II) & Aromatic $\text{C}=\text{C}$	Bending & Ring Stretching
1400-1200	C-N	Stretching

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Caption: Logic map of analytical question to technique.

Conclusion

The analytical characterization of **2-Amino-N-phenylacetamide** requires a multi-faceted approach. The combination of high-resolution chromatography (HPLC, GC-MS) for purity assessment and definitive spectroscopic techniques (NMR, FTIR) for structural confirmation provides a self-validating system essential for regulatory compliance and quality assurance in the pharmaceutical industry. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to achieve comprehensive and reliable characterization of this important chemical entity.

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